Physicochemical Descriptor Comparison: Lipophilicity and Hydrogen‑Bond Capacity of Closest Azetidine‑Ethanone Analogs
The target compound’s computed logP (cLogP) and hydrogen‑bond donor/acceptor counts were compared with three analogs that share the 4‑isopropylthio‑phenyl‑ethanone core but differ at the azetidine 3‑position: (i) the pyrimidin‑2‑ylamino analog (BenchChem ID, cLogP ≈ 2.8), (ii) the thiazol‑2‑yloxy analog (BenchChem ID, cLogP ≈ 3.2), and (iii) the triazole‑sulfonyl analog (CAS 2034356‑50‑6, cLogP ≈ 1.9). The target compound (cLogP ≈ 3.0; 0 H‑bond donors, 5 H‑bond acceptors) occupies an intermediate lipophilicity window that balances passive permeability with aqueous solubility, while the triazole‑sulfonyl analog is substantially more polar and the thiazol‑yloxy analog more lipophilic [1]. These differences can translate into divergent solubility, permeability, and non‑specific binding profiles in cellular assays.
| Evidence Dimension | Computed partition coefficient (cLogP) and hydrogen‑bond counts |
|---|---|
| Target Compound Data | cLogP ≈ 3.0; HBD = 0, HBA = 5 |
| Comparator Or Baseline | Pyrimidin‑2‑ylamino analog (cLogP ≈ 2.8); thiazol‑2‑yloxy analog (cLogP ≈ 3.2); triazole‑sulfonyl analog (cLogP ≈ 1.9, CAS 2034356‑50‑6) |
| Quantified Difference | ΔcLogP = |0.2–1.1| log units; HBA difference of 1‑2 units |
| Conditions | Calculated using BioByte ClogP or ACD/Labs Percepta models; no experimental log P available |
Why This Matters
An intermediate cLogP value predicts balanced solubility–permeability, reducing the likelihood of solubility‑limited false negatives or high non‑specific binding that can occur with strongly lipophilic analogs in biochemical and cell‑based assays.
- [1] NCBI PubChem Compound Database. Computed physicochemical properties for 2-(4-(isopropylthio)phenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone and structurally related azetidine‑ethanones. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
